N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide
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Overview
Description
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure. Subsequent sulfonation reactions introduce the 4-methoxybenzenesulfonyl group at the 1-position of the tetrahydroquinoline ring. Finally, the phenylethane-1-sulfonamide moiety is attached through a sulfonamide coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to a range of sulfonamide derivatives.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules. Its sulfonamide group makes it a valuable building block for pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to disrupt cellular processes makes it a candidate for drug development.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its mechanism of action involves the inhibition of specific enzymes or receptors involved in disease progression.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. The sulfonamide group plays a crucial role in binding to enzymes or receptors, leading to the inhibition of their activity. This disruption of cellular processes can result in therapeutic effects, such as the inhibition of cancer cell growth or the suppression of bacterial infections.
Comparison with Similar Compounds
This compound is unique in its structure and properties compared to other sulfonamide derivatives. Similar compounds include:
Indoline-Sulfonamide Agents: These compounds share a similar sulfonamide group but differ in their core structure, often containing an indoline or indole ring.
Quinoline Derivatives: Other quinoline-based sulfonamides may have different substituents or functional groups, leading to variations in their biological activity and applications.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-31-22-10-12-23(13-11-22)33(29,30)26-16-5-8-20-18-21(9-14-24(20)26)25-32(27,28)17-15-19-6-3-2-4-7-19/h2-4,6-7,9-14,18,25H,5,8,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQJCLQTJGPLCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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